N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride
Overview
Description
MS049 is a potent and selective inhibitor of PRMT4 (IC50 = 34 nM) and PRMT6 (IC50 = 43 nM). It is less active against additional type I PRMTs (IC50s = >130, >220, and 1.6 µM for PRMT1, PRMT3, and PRMT8, respectively) and displays no inhibition against type II or type III PRMTs nor any additional methyltransferases or nonepigenetic targets tested. MS049 has been shown to reduce the H3R2me2a mark in HEK293 cells with an IC50 value of 0.97 µM and also, unexpectedly, to reduce H4R3me2a in HEK293 cells. For more information on MS049 please visit the Structural Genomics Consortium (SGC). The negative control, MS049N, for MS049 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
Scientific Research Applications
Modulation of Neurotransmitter Receptors
- Sigma Ligand Effects : A study by Yamamoto et al. (1995) found that N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a compound related to the one , is a potent and highly selective sigma ligand. It demonstrated an ability to inhibit carbachol-induced inositol 1,4,5-triphosphate (IP3) formation in a dose-dependent manner, indicating its potential for modulating the NMDA/phencyclidine (PCP) receptor ion channel complex through sigma-1 sites. This suggests its relevance in neuroprotective strategies and the modulation of neurotransmitter systems (Yamamoto et al., 1995).
Neuroprotection and Cognitive Dysfunction
- Cognitive Dysfunction : Another study explored the effects of NE-100 on phencyclidine (PCP)-induced cognitive dysfunction in rats. It was found that NE-100 significantly shortened the PCP-induced prolonged swimming latency, suggesting a potential application in mitigating cognitive impairments induced by NMDA receptor antagonists (Ogawa et al., 1994).
Antidepressant-Like Effects
- Depression Model in Rats : Research by Wang et al. (2007) on a σ1 receptor agonist, SA-4503, demonstrated that it ameliorated behavioral deficits in olfactory bulbectomized rats, a model of depression, by potentially modulating NMDA receptors. This provides insight into the antidepressant-like effects of sigma receptor agonists and their interaction with NMDA receptors, suggesting a pathway through which related compounds, such as the one , may exert therapeutic effects (Wang et al., 2007).
Analgesic Properties
- Analgesic Activity : A study focused on the synthesis and evaluation of a series of compounds, including those related to N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride, found that certain derivatives displayed significant analgesic potency and short duration of action. This indicates potential applications in developing new analgesics with favorable profiles (Lalinde et al., 1990).
Safety and Hazards
Future Directions
Piperidine, a similar compound, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests potential future directions for the study and application of “N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride”.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can exert their effects through a variety of mechanisms, including receptor binding, enzyme inhibition, and free radical scavenging .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit a range of pharmacokinetic properties, influencing their bioavailability and therapeutic potential .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular level, including modulation of receptor activity, alteration of enzyme function, and influence on cell signaling pathways .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;/h2-6,15-16H,7-13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZNVFFTIKWXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095432-59-8 | |
Record name | 1-Piperidineethanamine, N-methyl-4-(phenylmethoxy)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095432-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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